molecular formula C32H36O11 B13309773 KadsulignanG

KadsulignanG

Cat. No.: B13309773
M. Wt: 596.6 g/mol
InChI Key: ZSODSWLIDALHEY-YMIPGLTLSA-N
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Description

Kadsulignan G is a dibenzocyclooctadiene lignan isolated from plants of the genus Kadsura (Schisandraceae family), which are traditionally used in East Asian medicine for their anti-inflammatory, antioxidant, and anticancer properties . Its structure, characterized by a bicyclic framework with ester and ether substituents, is derived from the oxidative coupling of two phenylpropanoid units. The compound's molecular weight is reported as 596.6 g/mol, though its exact molecular formula remains unspecified in available literature . The stereochemistry and functional groups (e.g., ketones, ester linkages) contribute to its bioactivity and physicochemical properties.

Properties

Molecular Formula

C32H36O11

Molecular Weight

596.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-15-[(Z)-2-methylbut-2-enoyl]oxy-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C32H36O11/c1-9-15(3)29(34)42-23-17(5)31(6,36)27(43-30(35)16(4)10-2)19-12-20(33)24(37-7)28(38-8)32(19)13-39-26-22(32)18(23)11-21-25(26)41-14-40-21/h9-12,17,23,27,36H,13-14H2,1-8H3/b15-9-,16-10-/t17-,23+,27-,31-,32-/m0/s1

InChI Key

ZSODSWLIDALHEY-YMIPGLTLSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@@H]([C@]([C@H](C2=CC(=O)C(=C([C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)/C(=C\C)/C)(C)O)C

Canonical SMILES

CC=C(C)C(=O)OC1C(C(C(C2=CC(=O)C(=C(C23COC4=C3C1=CC5=C4OCO5)OC)OC)OC(=O)C(=CC)C)(C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: KadsulignanG undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the lignan structure to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated lignans .

Comparison with Similar Compounds

Table 1: Structural and Bioactive Comparison of Kadsulignan G and Related Lignans

Compound Molecular Formula Molecular Weight (g/mol) Source Plant Key Structural Features Reported Bioactivities
Kadsulignan G Undetermined* 596.6 Kadsura spp. Dibenzocyclooctadiene core with ester groups Anticancer, anti-inflammatory
Kadsulignan C Undetermined - K. longipedunculata Methoxy and hydroxyl substitutions Antioxidant
Kadsulignan N C24H30O7 430.49 K. coccinea Hydroxyl groups at C-6 and C-12 Not explicitly reported
Schisandrin B C23H28O6 400.47 Schisandra chinensis Methylenedioxy and methoxy groups Hepatoprotective, neuroprotective

Note: The molecular formula of Kadsulignan G is inferred from its SMILES notation (), suggesting a larger structure with additional oxygen-containing groups compared to Kadsulignan N.

Key Findings:

The absence of methoxy groups in Kadsulignan G distinguishes it from Kadsulignan C, which may influence antioxidant efficacy .

Schisandrin B, a functionally similar lignan, shares hepatoprotective effects but lacks the ester substituents critical to Kadsulignan G’s anti-inflammatory action .

Analytical Challenges :

  • Advanced techniques like HPLC-MS (referenced in ’s 2021 study) are essential for resolving structural ambiguities and quantifying lignans in complex matrices .

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